
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% (1,2-DCMBT-85) is a chlorinated aromatic compound that has been used in a variety of industrial and scientific applications. It is a white, crystalline solid with a melting point of 117°C and a boiling point of 246°C. 1,2-DCMBT-85 has a molecular weight of 280.5 g/mol and is soluble in organic solvents such as hexane and ether.
Aplicaciones Científicas De Investigación
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in the production of polymers, as well as in the production of polymeric materials. Furthermore, 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been used in the synthesis of various polymeric materials, such as polyurethanes, polyamides, and polyesters.
Mecanismo De Acción
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% is a chlorinated aromatic compound that is believed to act as a proton donor in the presence of a Lewis acid. It is believed to react with the Lewis acid to form a complex that is capable of abstracting a proton from a substrate molecule. This reaction is believed to be the basis for the catalytic activity of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85%.
Biochemical and Physiological Effects
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic to humans, but it has been found to be toxic to aquatic organisms. In addition, 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has been found to be a weak mutagen, but it does not appear to be carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also relatively stable and can be stored for long periods of time. However, 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has several drawbacks. It has a relatively low solubility in water, and it is highly flammable and explosive.
Direcciones Futuras
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% has potential applications in the development of new catalysts and polymeric materials. It could also be used in the synthesis of pharmaceuticals, pesticides, and dyes. Furthermore, further research is needed to determine the biochemical and physiological effects of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% on humans and aquatic organisms. Finally, more research is needed to determine the potential toxic effects of 1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% on the environment.
Métodos De Síntesis
1,2-Bis(dichloromethyl)-3-(trichloromethyl)benzene, 85% is usually synthesized by reacting 1,3,5-trichlorobenzene with anhydrous hydrogen chloride in an inert atmosphere. The reaction is usually carried out in a reactor at a temperature of 130-150°C. The reaction is typically complete in 2-3 hours. The product is then cooled and filtered to remove any impurities.
Propiedades
IUPAC Name |
1,2-bis(dichloromethyl)-3-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl7/c10-7(11)4-2-1-3-5(9(14,15)16)6(4)8(12)13/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGDAWSSDIBGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


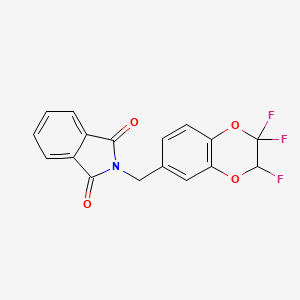
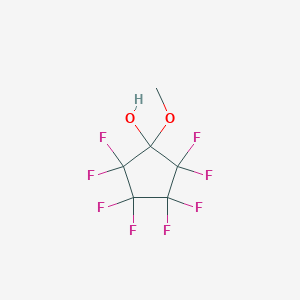



![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)

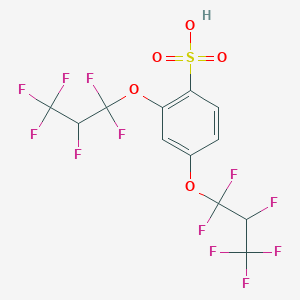
![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)
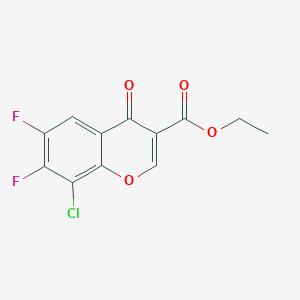
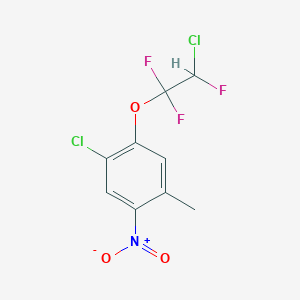
![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)
